Adenosine, 2-methoxy-

Description

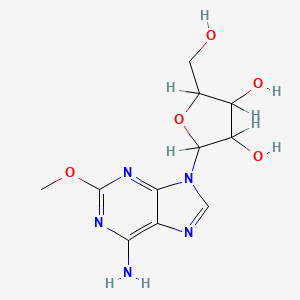

Structure

3D Structure

Properties

IUPAC Name |

2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJACDNCVEGIBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903613 | |

| Record name | NoName_4314 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24723-77-1 | |

| Record name | 2-Methoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Methoxyadenosine

Evolution of Synthetic Strategies for 2-Methoxyadenosine

The journey to efficiently synthesize 2-methoxyadenosine has been marked by a transition from complex, low-yielding initial methods to more streamlined and high-purity approaches. Early strategies grappled with issues of selectivity, while later innovations introduced protective group chemistry and efficient displacement reactions to achieve cleaner products in higher yields.

Ribose-Initiated Synthetic Routes: Challenges and Selectivity

One of the earliest reported syntheses of 2-methoxyadenosine, then known as spongosine, involved a ribose-initiated approach. This strategy is characterized by the coupling of a pre-synthesized purine (B94841) base with a protected ribose derivative to form the critical N-glycosidic bond in the final stages of the synthesis.

A notable example is the method by Bergmann and Stempien (1957), which utilized the coupling of chloromercuric 2-methoxyadenine with 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride. google.com This approach, while foundational, was fraught with significant challenges:

Low Yield: The coupling reaction provided a crude yield of only 31%. google.com This inefficiency necessitates the use of larger quantities of starting materials and leads to substantial waste.

Selectivity Issues: The formation of the glycosidic bond can result in a mixture of α and β anomers, requiring careful purification to isolate the desired biologically active β-anomer. Furthermore, the coupling site on the purine base can vary, potentially leading to the formation of N7-isomers in addition to the desired N9-isomer. openaccesspub.org

Purification Complexity: The low yield and formation of isomeric byproducts mandated extensive purification steps, such as recrystallization from hot water, to obtain the pure compound. google.com

These difficulties highlight the inherent challenges in controlling the stereochemistry and regioselectivity of the glycosidic bond formation, making such ribose-initiated routes less favorable compared to more modern strategies.

Adenosine-Initiated Direct Methylation Methods: Product Isolation Complexities

An alternative synthetic philosophy involves starting with the pre-formed adenosine (B11128) nucleoside and directly introducing the methyl group. However, direct methylation of adenosine to achieve 2-methoxyadenosine is not a viable strategy due to the chemical nature of the adenosine molecule. The purine ring and the ribose moiety both possess multiple sites susceptible to methylation, leading to a complex mixture of products and significant isolation challenges.

When adenosine is treated with methylating agents like methyl iodide, methylation occurs preferentially on the ribose hydroxyl groups rather than the C2 position of the purine base. nih.gov This reaction typically yields a mixture of monomethylated and dimethylated products. nih.govchemicalbook.com

Table 1: Product Distribution in Direct Methylation of Adenosine

| Product | Position of Methylation | Typical Yield |

|---|---|---|

| 2'-O-methyladenosine | Ribose Sugar (2'-OH) | ~57% |

| 3'-O-methyladenosine | Ribose Sugar (3'-OH) | ~7% |

| 2',3'-O-dimethyladenosine | Ribose Sugar (2'-OH, 3'-OH) | ~21% |

| N6,2'-O-dimethyladenosine | Purine Base (N6) & Ribose (2'-OH) | ~11% |

Data derived from studies on direct methylation aimed at ribose modification. nih.govchemicalbook.com

The primary complexities include:

Lack of Chemoselectivity: The nucleophilic character is higher at the ribose hydroxyls and the N1, N3, and N7 nitrogens of the purine ring than at the C2 carbon, preventing direct electrophilic methylation at the desired position.

Isomer Separation: The resulting products, such as 2'-O-methyladenosine and 3'-O-methyladenosine, are structural isomers with very similar physical properties, making their separation by standard techniques like column chromatography exceptionally difficult. nih.govchemicalbook.com

Due to these profound selectivity and isolation issues, direct methylation of adenosine is not a practical route for the synthesis of 2-methoxyadenosine.

Improved Synthetic Approaches for Enhanced Yield and Purity of 2-Substituted Adenosines

To overcome the limitations of early methods, more sophisticated strategies have been developed. These improved approaches focus on modifying a pre-existing adenosine or guanosine (B1672433) framework, using halogenated intermediates and protective groups to ensure high regioselectivity and yield.

One of the most effective and widely adopted methods for preparing 2-methoxyadenosine is through the nucleophilic displacement of a halogen atom from the C2 position of a purine nucleoside. google.com This strategy typically begins with 2-chloroadenosine (B27285) or a related 2,6-dihalopurine riboside.

The key step involves reacting the 2-chloro intermediate with sodium methoxide (B1231860). The strongly nucleophilic methoxide ion attacks the electron-deficient C2 carbon, displacing the chloride ion to form the desired 2-methoxy product. nih.gov The general reaction is as follows:

2-Chloroadenosine + NaOMe → 2-Methoxyadenosine + NaCl

This method offers several advantages:

High Efficiency: The displacement reaction is typically high-yielding. For instance, reacting a protected 2-ethylthioadenine derivative with sodium methoxide has been reported to yield spongosine (2-methoxyadenosine) at 87% for the final step. google.com

Regiospecificity: The reaction is highly specific to the C2 position, as the halogen atom makes this site the most electrophilic carbon on the purine ring (apart from C6, which can also be manipulated).

Versatility: This approach can be adapted to introduce a wide variety of substituents at the C2 position by using different nucleophiles (e.g., other alkoxides, amines, or thiols). nih.gov

To prevent unwanted side reactions and ensure the success of the halogen displacement method, the use of protecting groups for the ribose hydroxyls is crucial. nih.gov Without protection, the strongly basic conditions of the methoxide reaction could lead to alkylation or degradation of the sugar moiety.

A typical synthetic sequence involving protected intermediates is:

Protection: The 2', 3', and 5' hydroxyl groups of a starting nucleoside (such as guanosine or adenosine) are protected, often as acetyl esters. nih.gov

Halogenation: The C2 and C6 positions of the purine ring are halogenated. For example, guanosine can be converted to 2-amino-6-chloropurine (B14584) riboside, which is then transformed into a 2,6-dichloropurine (B15474) intermediate. nih.gov

Displacement: The 2-chloro group is selectively displaced by sodium methoxide.

Deprotection: The protecting groups on the ribose sugar are removed, typically under basic conditions (e.g., with methanolic ammonia), to yield the final 2-methoxyadenosine product. nih.gov

Chemoenzymatic and Biosynthetic Pathway Investigations

Research into the synthesis of 2-methoxyadenosine and other modified nucleosides has expanded to include biocatalytic and biosynthetic approaches, which can offer high selectivity and more environmentally benign reaction conditions. mdpi.com

Chemoenzymatic Synthesis combines the versatility of chemical synthesis with the high selectivity of enzymatic catalysis. mdpi.com While a specific chemoenzymatic route for 2-methoxyadenosine is not yet widely established, the principles are readily applicable. Enzymes could be employed for:

Selective Protection and Deprotection: Lipases and other hydrolases can be used to selectively add or remove protecting groups from the ribose hydroxyls under mild conditions, avoiding the use of harsh chemical reagents. nih.gov

Glycosidic Bond Formation: Enzymes such as nucleoside phosphorylases can catalyze the formation of the N-glycosidic bond with high stereoselectivity, ensuring the exclusive formation of the desired β-anomer.

Purine Modification: While more speculative, ongoing research into enzyme engineering aims to develop novel biocatalysts, such as halogenases or methyltransferases, that could perform specific modifications directly on the purine ring. acs.org

Biosynthetic Pathway Investigations focus on understanding how 2-methoxyadenosine is produced in nature. The de novo biosynthesis of purine nucleotides is a fundamental and highly conserved metabolic pathway where the purine ring is assembled step-by-step on a ribose-5-phosphate (B1218738) scaffold, culminating in the formation of inosine (B1671953) monophosphate (IMP). themedicalbiochemistrypage.orgnews-medical.net IMP is then converted to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). utah.edu

The formation of modified nucleosides like 2-methoxyadenosine is not part of this primary pathway. Instead, it is synthesized via the post-transcriptional modification of a standard purine precursor by a series of specialized enzymes. google.com The exact enzymatic pathway for the biosynthesis of 2-methoxyadenosine in sponges has not been fully elucidated but would likely involve an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that recognizes an adenosine substrate and catalyzes the transfer of a methyl group to an oxygen atom at the C2 position, a process potentially preceded by an oxidation step.

Synthesis of 2-Methoxyadenosine Analogs for Mechanistic Probes

The development of 2-methoxyadenosine analogs as mechanistic probes is crucial for elucidating the biological functions and interactions of adenosine receptors and related enzymes. These specialized molecules are designed to investigate biological systems by incorporating features that allow for detection, visualization, or the covalent labeling of target proteins. The synthesis of such probes often starts from a common precursor, typically a 2-halo-adenosine derivative, which is then modified to introduce the desired methoxy (B1213986) group along with a probing functionality. General synthetic strategies focus on creating analogs that retain high affinity for the biological target while minimizing structural perturbations that could alter the interaction.

A primary route for synthesizing 2-alkoxyadenosine derivatives involves the nucleophilic substitution of a halogen at the 2-position of the adenine (B156593) ring. nih.gov A common starting material is 2-chloroadenosine, with its ribose hydroxyl groups protected to prevent unwanted side reactions. nih.gov This protected nucleoside can then be treated with the sodium salt of an alcohol (an alkoxide) in a suitable solvent like 1,2-dimethoxyethane (B42094) to yield the corresponding 2-alkoxyadenosine derivative. nih.gov By choosing an alcohol that contains additional functionalities, such as a terminal alkyne, an azide, or a photolabile group, this method can be adapted to produce a variety of mechanistic probes.

Photoaffinity Labeled Analogs:

Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands within their biological targets. This is achieved by using a probe molecule that, upon photoactivation, forms a covalent bond with nearby amino acid residues. The synthesis of photoactivatable 2-methoxyadenosine analogs often involves incorporating a photolabile moiety, such as a diazirine or an azido (B1232118) group.

For example, a synthetic strategy could involve using a bifunctional alcohol in the nucleophilic substitution reaction with 2-chloroadenosine. This alcohol would contain both the methoxy group (or a precursor) and a photoactivatable group. Alternatively, a linker containing the photoaffinity label can be attached to the 2-alkoxyadenosine core in a subsequent step. These probes may also include a reporter tag, such as biotin, to facilitate the isolation and identification of the labeled proteins. nih.gov The design of these probes aims to position the photoactivatable group in a way that it reacts with the target protein upon irradiation, providing insights into the ligand-receptor interactions at a molecular level. nih.gov

Fluorescent Analogs:

Fluorescent probes are indispensable tools for studying the localization, dynamics, and binding kinetics of molecules in biological systems. nih.gov The synthesis of fluorescent 2-methoxyadenosine analogs can be achieved by attaching a fluorophore to the 2-position of the adenosine core. This can be accomplished by reacting a 2-haloadenosine precursor with an alcohol that is either intrinsically fluorescent or contains a reactive handle for the subsequent attachment of a fluorescent dye.

One approach involves creating tricyclic adenosine analogs, such as derivatives of 1,N6-ethenoadenosine, which are inherently fluorescent. mdpi.com Another strategy is to introduce substituents at the 2-position that enhance fluorescence. For instance, analogs like 2-(3-phenylpropyl)adenosine and 2-(4-phenylbutyl)adenosine have been shown to exhibit enhanced fluorescence upon incorporation into RNA, making them useful probes for studying nucleic acid structure and interactions. nih.gov The key challenge in designing these probes is to ensure that the appended fluorophore does not sterically hinder the binding of the analog to its target. jenabioscience.com

Below is a table summarizing the types of 2-methoxyadenosine-based mechanistic probes and their synthetic foundations.

| Probe Type | Functional Moiety | Common Synthetic Precursor | Purpose |

| Photoaffinity Label | Diazirine, Azide | 2-Chloroadenosine | Covalently label and identify binding partners. nih.govnih.gov |

| Fluorescent Probe | Phenylalkyl groups, Etheno-bridge | 2-Chloroadenosine | Visualize localization and study binding kinetics. mdpi.comnih.gov |

| Radiolabeled Ligand | 11C, 18F, 125I | 2-Halo or 2-stannyladenosine | Quantify receptor density and distribution in vivo (PET/SPECT). nih.gov |

Molecular and Cellular Mechanisms of 2 Methoxyadenosine Action

Interactions with Adenosine (B11128) Receptors (ARs)

2-Methoxyadenosine (Spongosine) exhibits distinct affinities and efficacies across the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) mediating various physiological responses.

Spongosine demonstrates affinity for the adenosine A1 receptor. In rat models, the dissociation constant (Kd) for the A1 receptor has been determined to be 340 nM. google.com Functional studies in isolated guinea pig heart preparations reveal an EC50 value of 10 µM for its effects on the adenosine A1 receptor. google.com In studies utilizing Chinese Hamster Ovary (CHO) cells engineered to express human adenosine receptors, spongosine acts as an antagonist at the A1 receptor, displaying a Ki value of 155 nM. caymanchem.com While some reports describe it as a weak, non-selective adenosine receptor agonist, epo.org other findings suggest that spongosine can exert analgesic effects at concentrations well below those typically required to activate adenosine receptors, potentially mitigating the cardiovascular side effects associated with potent A1 receptor agonists. google.com

Table 1: Affinity and Efficacy of 2-Methoxyadenosine at Adenosine A1 Receptors

| Receptor Subtype | Species/Cell Line | Parameter | Value | Functional Role | Citation |

| A1 | Rat | Kd | 340 nM | - | google.com |

| A1 | Guinea Pig Heart | EC50 | 10 µM | - | google.com |

| A1 | Human (CHO cells) | Ki | 155 nM | Antagonist | caymanchem.com |

For the adenosine A2A receptor, spongosine shows an affinity with a Kd value of 1.4 µM in rat models. google.com In guinea pig isolated heart, the EC50 for A2A receptor activation is 0.7 µM. google.com When tested in CHO cells expressing human adenosine receptors, spongosine functions as an antagonist at the A2A receptor, with a Ki value of 970 nM. caymanchem.com Notably, studies on its analgesic properties in a rat adjuvant model of arthritis found maximal relief at plasma concentrations of 0.06 µM, which is significantly lower than its approximate EC50 of 1 µM at the A2A receptor, suggesting that its therapeutic effects may not be solely mediated through A2A receptor activation at these concentrations. epo.org

Table 2: Affinity and Efficacy of 2-Methoxyadenosine at Adenosine A2A Receptors

| Receptor Subtype | Species/Cell Line | Parameter | Value | Functional Role | Citation |

| A2A | Rat | Kd | 1.4 µM | - | google.com |

| A2A | Guinea Pig Heart | EC50 | 0.7 µM | - | google.com |

| A2A | Human (CHO cells) | Ki | 970 nM | Antagonist | caymanchem.com |

The interaction of 2-Methoxyadenosine with adenosine A2B and A3 receptors has also been characterized. Spongosine acts as an antagonist at the human A2B receptor, exhibiting a Ki value greater than 10,000 nM in CHO cells, indicating a very low affinity or negligible interaction at typical pharmacological concentrations. caymanchem.com Historically, the activity of spongosine at A2B receptors was not initially investigated when these receptors were first cloned. google.com

For the adenosine A3 receptor, spongosine is identified as an antagonist with a Ki value of 156 nM in CHO cells expressing human receptors. caymanchem.com While there have been mentions of 2-methoxyadenosine showing high affinity for the A3 receptor at low pH, google.com specific quantitative data for 2-Methoxyadenosine itself in this context were not explicitly detailed in the current research findings.

Table 3: Affinity and Efficacy of 2-Methoxyadenosine at Adenosine A2B and A3 Receptors

| Receptor Subtype | Species/Cell Line | Parameter | Value | Functional Role | Citation |

| A2B | Human (CHO cells) | Ki | >10,000 nM | Antagonist | caymanchem.com |

| A3 | Human (CHO cells) | Ki | 156 nM | Antagonist | caymanchem.com |

Influence on Purine (B94841) Metabolism and Associated Enzymes

Beyond its direct receptor interactions, 2-Methoxyadenosine also influences key enzymes involved in purine metabolism.

Adenosine deaminase (ADA) is a crucial enzyme in purine metabolism that irreversibly converts adenosine to inosine (B1671953). mdpi.com Research indicates that 2-Methoxyadenosine (Spongosine) is poorly metabolized by adenosine deaminase. Studies have shown that in the presence of ADA, spongosine maintains its ability to inhibit platelet aggregation, suggesting it is a poor substrate for the enzyme. tandfonline.com Furthermore, in vitro incubation of spongosine with adenosine deaminase resulted in less than a 5% decrease in its concentration over time, strongly supporting its resistance to deamination by ADA. annualreviews.org This resistance to ADA metabolism contributes to its stability in biological systems.

Nucleotide kinase pathways are essential for the phosphorylation of nucleosides into their active nucleotide forms. Adenosine kinase (AdK), for instance, catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). nih.govuniprot.orgwikipedia.org While other adenosine analogs, such as 2-methyladenosine (B93211) and 2-aminoadenosine, have been identified as substrates for adenosine kinase from Mycobacterium tuberculosis, nih.govveeprho.com direct and specific research findings detailing the effects of 2-Methoxyadenosine itself on nucleotide kinase pathways, such as its role as a substrate for adenosine kinase or its modulation of other nucleotide kinases, are limited in the available literature. The current information primarily focuses on its stability against adenosine deaminase and its interactions with adenosine receptors.

Intracellular Signaling Pathway Modulation

As a purine nucleoside analog, 2-Methoxyadenosine influences cellular processes by interfering with fundamental biological pathways. Its observed anticancer activities are attributed to its capacity to modulate key intracellular signaling pathways, leading to specific cellular responses. nih.govnih.gov

Induction of Apoptotic Mechanisms

2-Methoxyadenosine is known to induce apoptosis, a form of programmed cell death, which is a critical mechanism in its observed antitumor activity. nih.govnih.govchem960.com This induction of apoptosis contributes to the compound's ability to target and eliminate malignant cells. nih.govnih.gov

Inhibition of Deoxyribonucleic Acid (DNA) Synthesis

A significant mechanism of action for 2-Methoxyadenosine involves the inhibition of DNA synthesis. nih.govnih.govchem960.com This interference with DNA replication is a hallmark of many purine nucleoside analogs, preventing the proliferation of rapidly dividing cells, such as cancer cells. nih.govnih.gov Research on oligodeoxyribonucleotides containing N6-methoxyadenine, a key moiety of 2-Methoxyadenosine, has shown that during DNA replication, thymidine (B127349) triphosphate (TTP) and deoxycytidine triphosphate (dCTP) were incorporated into DNA strands opposite N6-methoxyadenine by Klenow DNA polymerase, while deoxyadenosine (B7792050) triphosphate (dATP) and deoxyguanosine triphosphate (dGTP) were not. This altered incorporation pattern directly impacts DNA synthesis fidelity.

Biochemical Role as a Promutagenic Analogue

The N6-methoxyadenine moiety, present within 2-Methoxyadenosine, plays a crucial biochemical role as a promutagenic analog due to its unique tautomeric and conformational properties, which can lead to altered base pairing during nucleic acid interactions.

Analysis of Tautomeric Equilibria and Conformational Properties

The N6-methoxyadenine moiety exhibits amino-imino tautomerism, a dynamic equilibrium between two structural forms. This tautomeric equilibrium is highly dependent on the polarity of the solvent. In non-polar solvents, such as carbon tetrachloride (CCl4), the amino form is predominantly observed. However, upon transfer to more polar solvents like chloroform, dimethyl sulfoxide (B87167) (DMSO), and particularly aqueous media, the equilibrium shifts significantly towards the imino form. In aqueous environments, the imino species can constitute approximately 90% of the equilibrium mixture.

Table 1: Tautomeric Equilibrium of N6-Methoxyadenosine in Various Solvents

| Solvent | Predominant Tautomer | Approximate Imino Form Percentage |

| Carbon Tetrachloride | Amino | ~10% |

| Aqueous Medium | Imino | ~90% |

The conformation of the exocyclic N6-methoxy group (syn or anti with respect to the N1 of the adenine (B156593) ring) also plays a critical role in its properties and base-pairing capabilities. In crystalline structures of related N6-methoxyadenosine derivatives, the N6-methoxyadenine moiety has been observed in the imino form with a syn orientation of the methoxy (B1213986) group.

Implications for Base Pairing and Nucleic Acid Interactions

The ability of the N6-methoxyadenine moiety to exist in both amino and imino tautomeric forms has profound implications for its base pairing within nucleic acids, contributing to its promutagenic potential.

In its amino tautomeric form, the N6-methoxyadenine moiety can form a Watson-Crick type base pair with thymine (B56734) (T), similar to an unmodified adenine, provided the methoxy group adopts an anti conformation. Conversely, in its imino tautomeric form, N6-methoxyadenine can form a base pair with cytosine (C). This occurs through hydrogen bonds that mimic a Watson-Crick guanine-cytosine (G:C) base pair, as the imino form of N6-methoxyadenine chemically resembles guanine.

This dual base-pairing capability means that N6-methoxyadenine can present two alternative faces for base-pairing, leading to potential misincorporations during DNA replication. For instance, the imino form can lead to the misincorporation of deoxycytidine instead of thymidine, or deoxyadenosine instead of deoxyguanosine. The stability of duplexes containing N6-methoxyadenine with different bases has been studied, demonstrating its varied interactions.

Table 2: Thermal Stability (Tm) of Oligodeoxyribonucleotide Duplexes Containing N6-Methoxyadenine (M)

| Base Pair (X:N) | Melting Temperature (Tm, °C) |

| M:A | 52 |

| M:T | 50 |

| M:G | 48 |

| M:C | 46 |

This property of N6-methoxyadenine, allowing for base pairing with both thymine and cytosine, can lead to gene transition routes, contributing to its role in mutagenesis.

Structure Activity Relationship Sar Studies of 2 Methoxyadenosine and Its Analogs

Methodological Frameworks for SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for adenosine (B11128) analogs, such as 2-Methoxyadenosine, relies on a synergistic combination of experimental and computational methods. These frameworks are pivotal for comprehending how targeted structural changes affect the binding affinity and selectivity of these compounds for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

At the core of SAR studies are experimental techniques. Radioligand binding assays are fundamental for quantifying a compound's affinity for a specific receptor. nih.gov These assays measure the displacement of a known high-affinity radiolabeled ligand by the test compound, from which the inhibition constant (Ki) is derived as a measure of binding affinity. Complementing these are functional assays that assess the biological response triggered by the compound. Since adenosine receptors are G protein-coupled receptors (GPCRs), these assays often monitor the modulation of intracellular second messengers like cyclic AMP (cAMP). nih.govnih.gov A1 and A3 receptors typically inhibit adenylyl cyclase through Gi proteins, reducing cAMP levels, whereas A2A and A2B receptors stimulate adenylyl cyclase via Gs proteins, leading to an increase in cAMP. nih.govnih.gov

Computational modeling has become an indispensable tool for predicting and interpreting the SAR of adenosine receptor ligands. Methods like three-dimensional quantitative structure-activity relationship (3D-QSAR), including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are utilized to establish a correlation between the physicochemical properties of compounds and their biological activities. researchgate.net Furthermore, molecular docking and molecular dynamics simulations offer predictions of how ligands bind within the receptor's active site. nih.govrsc.org These simulations provide detailed insights into crucial interactions, such as hydrogen bonding and hydrophobic contacts, between the ligand and the receptor's amino acid residues, thereby explaining observed affinities and selectivities. nih.gov The development of homology models for adenosine receptors, often built upon the crystal structures of other GPCRs like rhodopsin, has been crucial for these computational investigations. nih.gov

Site-directed mutagenesis is another powerful experimental approach for probing ligand-receptor interactions. By systematically mutating specific amino acid residues within the receptor's binding pocket and assessing the subsequent changes in ligand binding, researchers can pinpoint key residues essential for ligand recognition and receptor activation. nih.gov The integration of these experimental and computational strategies provides a comprehensive understanding of the SAR of adenosine analogs, thereby guiding the rational design of novel ligands with enhanced potency and selectivity. nih.gov

Impact of Adenine (B156593) Moiety Modifications on Receptor Binding and Selectivity

Alterations to the adenine core of adenosine analogs, specifically at the C2, N6, and C8 positions, significantly influence their binding characteristics and selectivity profiles across the adenosine receptor subtypes.

Substitutions at the C2 position of the purine (B94841) ring are a critical determinant of the affinity and selectivity of adenosine analogs. The introduction of a methoxy (B1213986) group, as seen in 2-methoxyadenosine, is one such modification. In general, small, lipophilic groups at the C2 position are well-tolerated and can augment affinity, especially at the A2A receptor. nih.gov For instance, a variety of 2-alkoxyadenosines have demonstrated potent agonism at the A2A receptor. nih.gov SAR studies of 2-(ar)alkoxyadenosines have indicated that the A2A receptor in porcine coronary arteries possesses a region of limited bulk tolerance adjacent to the C2 position, with a larger hydrophobic pocket situated more distally. nih.gov

A series of 2-hydrazinyladenosine derivatives has been shown to exhibit high affinity and selectivity for the A2A receptor. nih.gov Modifications to the linker at the 2-position in these compounds resulted in derivatives with nanomolar affinity for the A2A receptor, further emphasizing the significance of the C2 position for achieving desired selectivity at adenosine receptor subtypes. nih.gov

Below is an interactive data table that summarizes the influence of different C2-substituents on adenosine receptor subtypes.

| C2-Substituent | Effect on A1 Receptor | Effect on A2A Receptor | Effect on A3 Receptor | Reference(s) |

|---|---|---|---|---|

| Methoxy | Generally well-tolerated | Can enhance affinity | Variable effects | nih.govnih.gov |

| Chloro | Can enhance affinity | Variable effects | Can enhance selectivity; may induce antagonism | nih.gov |

| Hexynyl | Reduced affinity | High affinity, agonistic activity | Antagonistic activity | nih.gov |

| Hydrazinyl derivatives | Low affinity | High affinity and selectivity | Low affinity | nih.gov |

Modifications at the N6-position of the adenine base are a well-established method for attaining high affinity and selectivity, most notably for the A1 adenosine receptor. Extensive research on a wide array of N6-substituted adenosines has shown that the A1 receptor can accommodate bulkier substituents in this region more readily than the A2A receptor. nih.gov As a case in point, N6-cycloalkyladenosines and N6-tertiary alkyladenosines frequently demonstrate high A1 affinity while remaining inactive at the A2A receptor. nih.gov N6-cyclopentyladenosine (CPA) is a classic example of a potent and selective A1 agonist. nih.gov

The stereochemistry of N6-substituents can also play a crucial role in receptor binding. The A1 receptor displays a higher degree of stereoselectivity for asymmetric N6-aralkyl substituents compared to the A2A receptor. nih.gov For instance, the (R)-enantiomer of N6-(1-phenylethyl)adenosine is more potent at the A1 receptor than its (S)-counterpart.

While many N6-modifications favor A1 selectivity, certain substitutions can yield potent ligands for the A2A or A3 receptors. For example, N6-(2,2-diphenylethyl)adenosine analogs have been found to possess enhanced affinity for the A2A receptor. nih.gov In the case of the A3 receptor, the impact of N6-substitutions is more intricate and can significantly affect the compound's efficacy, with minor structural alterations sometimes converting an agonist to an antagonist. nih.gov Smaller N6-alkyl groups have been linked to selectivity for the human A3 receptor over the rat A3 receptor. nih.gov

The synergistic combination of N6- and C2-substitutions is a frequently employed tactic to further refine affinity and selectivity. A prime example is 2-chloro-N6-cyclopentyladenosine (CCPA), which is a highly potent and selective A1 receptor agonist. nih.gov

The following interactive data table outlines the effects of various N6-substituents on adenosine receptor subtypes.

| N6-Substituent | Effect on A1 Receptor | Effect on A2A Receptor | Effect on A3 Receptor | Reference(s) |

|---|---|---|---|---|

| Cyclopentyl | High affinity and selectivity | Low affinity | Moderate affinity | nih.gov |

| (R)-1-phenylethyl | High affinity and stereoselectivity | Lower affinity | Stereoselective at rat A3 receptor | nih.govnih.gov |

| 2,2-diphenylethyl | Moderate affinity | Increased affinity | Variable effects | nih.gov |

| Small alkyl groups | Moderate affinity | Moderate affinity | Selective for human A3 receptor | nih.gov |

Substitutions at the C8 position of the adenine ring typically lead to a more significant reduction in efficacy at the A1 receptor in comparison to other subtypes. nih.gov Nevertheless, C8-modifications can be strategically used to engineer selectivity for other adenosine receptors. For example, C8-substituted versions of truncated adenosine analogs have shown a marked decrease in binding affinity at the A2A receptor while retaining high affinity for the A3 receptor. nih.gov This suggests that the binding pocket for C8 substituents is more constrained in the A2A receptor than in the A3 receptor. nih.gov

In certain instances, the introduction of hydrophobic substituents at the C8 position can allow for moderate binding affinity at the A1 receptor. nih.gov The addition of alkynyl chains at the C8 position of adenosine has been demonstrated to produce highly selective antagonists for the A3 receptor. researchgate.net For example, moving an alkynyl group from the C2 to the C8 position can switch the compound's pharmacological profile from an A3 agonist to an antagonist. researchgate.net 8-Bromoadenosine is a known selective antagonist for the A3 adenosine receptor subtype. researchgate.net

Combining C8-substitutions with modifications at other positions on the adenosine scaffold can result in compounds with distinct pharmacological characteristics. For instance, in the context of caffeine, a non-selective adenosine receptor antagonist, C8-substitutions with two-chain-length linkers have been investigated to improve adenosine receptor affinity and selectivity. nih.gov

This interactive data table summarizes the impact of different C8-substituents on adenosine receptor subtypes.

| C8-Substituent | Effect on A1 Receptor | Effect on A2A Receptor | Effect on A3 Receptor | Reference(s) |

|---|---|---|---|---|

| Hydrophobic (e.g., hexynyl) | Moderate affinity in some cases | Reduced affinity | High affinity | nih.gov |

| Alkynyl | Variable effects | Reduced affinity | Selective antagonism | researchgate.net |

| Bromo | Low affinity | Low affinity | Selective antagonism | researchgate.net |

Role of Ribose Moiety Modifications in Biological Activity and Metabolic Stability

Changes to the ribose portion of adenosine analogs are instrumental in shaping their biological activity, receptor selectivity, and metabolic resilience.

The 2'-hydroxyl group of the ribose is a defining feature of RNA's chemical nature and a primary site for enzymatic cleavage by nucleases. mdpi.com The methylation of this group to form a 2'-O-methyl ether, as is the case in 2-methoxyadenosine, has profound implications for the molecule's stability and biological function.

A principal consequence of 2'-O-methylation is a significant enhancement in resistance to nuclease-mediated degradation. synoligo.com The methyl group at the 2' position creates steric hindrance, which shields the neighboring phosphodiester bonds from being cleaved by both endonucleases and exonucleases. synoligo.com This heightened metabolic stability is a highly sought-after characteristic for therapeutic oligonucleotides and other RNA-based pharmaceuticals, as it can extend their duration of action in biological systems. nih.gov The presence of the 2'-O-methyl group imparts chemical properties to the nucleoside that are intermediate between those of RNA and DNA. wikipedia.org

Beyond increasing nuclease resistance, 2'-O-methylation also biases the conformational preference of the ribose ring. The 2'-O-methyl group promotes a C3'-endo sugar pucker, a conformation that is characteristic of A-form RNA helices. nih.gov This pre-organization of the sugar can result in an increased thermal stability of duplexes formed with complementary RNA or DNA strands. nsf.gov The stabilizing influence of 2'-methoxy substitutions has been noted in uniformly modified DNA oligonucleotides. nsf.gov

The 2'-O-methyl group can serve as a hydrogen bond acceptor but not as a donor, thereby restricting the potential hydrogen bonding interactions between the 2'- and 3'-hydroxyl groups. nsf.gov This change in hydrogen bonding capability can also play a role in the observed shifts in conformational equilibrium and stability. Research on oligodeoxynucleotides incorporating 2'-O-methyladenosine has confirmed the significant impact of this modification on the stability of DNA:RNA duplexes. acs.org

The following interactive data table details the effects of 2'-O-methylation on the properties of adenosine analogs.

| Property | Effect of 2'-O-Methylation | Reference(s) |

|---|---|---|

| Nuclease Resistance | Increased resistance to enzymatic degradation | synoligo.com |

| Ribose Conformation | Favors a C3'-endo pucker | nih.gov |

| Duplex Stability (with RNA/DNA) | Enhanced thermal stability | nsf.govacs.org |

| Hydrogen Bonding | Can only act as a hydrogen bond acceptor | nsf.gov |

Other Sugar Modifications and Their Conformational Impact

3'-Deoxy and 3'-Substituted Analogs:

The removal or substitution of the 3'-hydroxyl group of the ribose ring has a profound effect on the sugar's conformational equilibrium. In studies of adenosine analogs, the introduction of a 3'-amino group, for instance, has been shown to strongly favor the N-type (C3'-endo) conformation of the ribose. This conformational preference is often associated with an anti orientation of the nucleobase relative to the sugar. This correlation between the N-type sugar pucker and the anti glycosidic torsion angle is a recurring theme in nucleoside chemistry and is critical for productive interactions with many biological targets. nih.gov The stabilization of the N-conformer is also observed with other 3'-substituents, such as 3'-chloro and 3'-O-methyl groups, suggesting that both steric and electronic factors at this position play a crucial role in dictating the preferred sugar conformation. researchgate.net

For 2-methoxyadenosine analogs, constraining the ribose to an N-type pucker through 3'-modification could be a strategic approach to enhance binding to adenosine receptors that preferentially recognize this conformation. The following table summarizes the general conformational tendencies observed with 3'-modifications in adenosine analogs, which are expected to be similar for 2-methoxyadenosine derivatives.

Bicyclic (Locked) Nucleoside Analogs:

To achieve a more rigid conformational control, bicyclic nucleoside analogs, often referred to as locked nucleic acids (LNAs) when incorporated into oligonucleotides, have been developed. In these analogs, a bridge is introduced between the 2' and 4' carbons of the ribose ring, effectively locking the sugar into a specific pucker. For instance, the synthesis of bicyclo[4.3.0]nonene nucleoside analogs demonstrates a strategy to create carbocyclic structures that mimic the conformation of natural ribonucleosides. nih.gov These conformationally locked nucleosides can provide valuable insights into the bioactive conformation required for receptor binding. calstate.edu

The development of these conformationally restricted analogs is a powerful tool in SAR studies, allowing for a more precise understanding of the geometric requirements of the target receptor's binding pocket.

Computational and Molecular Modeling Approaches in SAR

Computational and molecular modeling techniques are indispensable tools for elucidating the structure-activity relationships of 2-methoxyadenosine and its analogs at the atomic level. These methods provide insights into the conformational preferences of the ligands, their interactions with target receptors, and the energetic basis for their binding affinity and selectivity. Key computational approaches include conformational analysis, molecular docking, molecular dynamics (MD) simulations, and free energy calculations. nih.gov

Conformational Analysis:

Quantum mechanical (QM) calculations, such as those using density functional theory (DFT), are employed to perform comprehensive conformational analyses of nucleosides like 2-methoxyadenosine. biopolymers.org.ua These calculations can map the potential energy surface of the molecule by systematically varying key torsion angles, such as those defining the sugar pucker and the glycosidic bond. imrpress.com This allows for the identification of low-energy, stable conformers and provides a detailed understanding of the intrinsic conformational preferences of the molecule in the absence of a receptor. For instance, such studies can quantify the energetic differences between the N-type and S-type sugar puckers and the syn and anti orientations of the purine base. capes.gov.br

Molecular Docking:

Molecular docking is a widely used computational technique to predict the preferred binding mode of a ligand within the binding site of a receptor. nih.govnih.gov For 2-methoxyadenosine analogs, docking studies are crucial for visualizing how modifications to the sugar moiety affect the ligand's orientation and interactions with key amino acid residues in the adenosine receptor binding pocket. By comparing the docking scores and predicted binding poses of a series of analogs, researchers can rationalize observed SAR trends and guide the design of new compounds with improved affinity. For example, docking can reveal whether a particular sugar conformation allows for more favorable hydrogen bonding or van der Waals interactions with the receptor. nih.govsemanticscholar.org

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational flexibility of both the ligand and the protein over time. mdpi.comresearchgate.net Starting from a docked pose, MD simulations can assess the stability of the predicted binding mode and reveal subtle conformational adjustments that occur upon ligand binding. bohrium.com For 2-methoxyadenosine analogs, MD simulations can be used to explore how different sugar modifications influence the dynamic behavior of the nucleoside within the binding site and how these changes are transmitted to the receptor, potentially leading to activation or inhibition. plos.org These simulations can also highlight the importance of specific water molecules in mediating ligand-receptor interactions.

Free Energy Calculations:

To obtain a more quantitative prediction of binding affinity, free energy calculation methods such as Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) are employed. nih.govrsc.org These computationally intensive methods can calculate the relative binding free energies between two or more analogs, providing a theoretical counterpart to experimental binding data. nih.govfrontiersin.orgescholarship.org For example, these calculations can be used to predict how replacing a hydroxyl group with a fluorine atom on the sugar ring of 2-methoxyadenosine will affect its binding affinity for a specific adenosine receptor subtype. The accuracy of these predictions can be high, making them a valuable tool in lead optimization. nih.gov

The following table summarizes the application of these computational methods in the SAR studies of 2-methoxyadenosine and its analogs.

Preclinical Research and Investigational Applications of 2 Methoxyadenosine

In Vitro Studies in Diverse Cell Culture Models

In vitro studies have been fundamental in elucidating the cellular and molecular mechanisms of 2-Methoxyadenosine across various disease models.

As a purine (B94841) nucleoside analog, 2-Methoxyadenosine has been evaluated for its potential anticancer effects. medchemexpress.commedchemexpress.com This class of compounds is known for its activity against various cancers, particularly hematological malignancies. medchemexpress.com The proposed anticancer mechanisms for purine analogs often involve the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com

While specific studies on 2-Methoxyadenosine's efficacy across a broad panel of cancer cell lines are not extensively detailed in the reviewed literature, its classification as a purine analog suggests potential activity. medchemexpress.commedchemexpress.com Notably, related compounds derived from the same marine sponge have demonstrated cytotoxic effects. For instance, 2'-deoxyspongosine, a structurally similar nucleoside, has shown moderate antitumor activity. nih.gov Other compounds isolated alongside spongosine from Tectitethya crypta have exhibited potent cytotoxicity against human melanoma tumor cell lines (LOX). researchgate.net

Table 1: Investigational Antitumor and Cytotoxic Profile

| Compound/Class | Activity | Target Cell Line(s) | Implied Mechanism | Citation |

|---|---|---|---|---|

| 2-Methoxyadenosine (Spongosine) | Broad antitumor activity (as a purine nucleoside analog) | Indolent lymphoid malignancies | Inhibition of DNA synthesis, Induction of apoptosis | medchemexpress.commedchemexpress.com |

| 2'-deoxyspongosine | Moderate antitumor activity | Not specified | Not specified | nih.gov |

| Associated Sponge Compounds | Potent cytotoxic activity | LOX (Human melanoma) | Not specified | researchgate.net |

The anti-inflammatory properties of 2-Methoxyadenosine have been demonstrated in immune cell models. nih.govnih.gov A key study utilized the murine macrophage cell line RAW 264.7 to investigate its effects on the inflammatory response. nih.gov In this model, inflammation was induced by treating the cells with bacterial lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov

The primary measure of inflammation was the production of nitric oxide (NO), a key signaling molecule in the inflammatory cascade. nih.govmdpi-res.com The results showed that 2-Methoxyadenosine was capable of inhibiting LPS-induced nitric oxide production in these macrophage cells, indicating a direct anti-inflammatory effect at the cellular level. nih.govnih.govmdpi-res.commdpi.com

Table 2: In Vitro Anti-inflammatory Activity in Macrophage Cell Line

| Cell Line | Inducing Agent | Parameter Measured | Effect of 2-Methoxyadenosine | Citation |

|---|

2-Methoxyadenosine's effects on cardiovascular cell systems have been characterized through its interaction with adenosine (B11128) receptors and its direct impact on cardiac and blood components. caymanchem.com It acts as an antagonist at human adenosine A₁, A₂ₐ, and A₃ receptors expressed in Chinese Hamster Ovary (CHO) cells. caymanchem.com These receptors are integral to regulating neurological and cardiovascular function. google.com

Direct functional assays have been performed on isolated cardiovascular tissues. In spontaneously contracting isolated guinea pig atrial muscles, 2-Methoxyadenosine was shown to decrease both the contractile force (negative inotropic effect) and the frequency of contractions (negative chronotropic effect). caymanchem.comrsc.org Furthermore, it has been observed to inhibit collagen-induced platelet aggregation in isolated human whole blood. caymanchem.com

Table 3: Cardiovascular and Receptor Binding Profile of 2-Methoxyadenosine

| System/Assay | Finding | Measurement (Value) | Citation |

|---|---|---|---|

| Receptor Binding (Human, in CHO cells) | Antagonist at A₁ receptor | Kᵢ = 155 nM | caymanchem.com |

| Antagonist at A₂ₐ receptor | Kᵢ = 970 nM | caymanchem.com | |

| Antagonist at A₃ receptor | Kᵢ = 156 nM | caymanchem.com | |

| Cardiovascular Function | Decrease in contractile force (guinea pig atria) | EC₅₀ = 32.7 µM | caymanchem.com |

| Decrease in contractile frequency (guinea pig atria) | EC₅₀ = 127.7 µM | caymanchem.com |

In Vivo Studies in Relevant Animal Models (excluding human clinical trial data)

In vivo studies in animal models have been crucial for validating the pharmacological effects of 2-Methoxyadenosine observed in cell-based assays, particularly its efficacy in models of inflammation and pain.

The analgesic and anti-inflammatory activities of 2-Methoxyadenosine have been confirmed in established animal models. google.comacs.org A widely used model is the carrageenan-induced inflammation model in the rat paw, which mimics aspects of acute inflammation and inflammatory pain. google.comgoogle.com

In this model, administration of 2-Methoxyadenosine demonstrated significant efficacy. It was shown to inhibit carrageenan-induced thermal hyperalgesia (an increased sensitivity to heat), a key symptom of inflammatory pain. google.com The potency of this effect was found to be comparable to that of indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID). google.com Early studies also confirmed its ability to inhibit the formation of carrageenan-induced edema (swelling) in the rat paw. google.com Further investigations in a neuropathic pain model suggested an additive analgesic effect when co-administered with gabapentin. google.com

Table 4: Efficacy in an In Vivo Model of Inflammatory Pain

| Animal Model | Condition | Measured Outcome | Result with 2-Methoxyadenosine | Citation |

|---|---|---|---|---|

| Rat | Carrageenan-Induced Paw Inflammation | Thermal Hyperalgesia | Inhibition comparable to indomethacin | google.com |

| Rat | Carrageenan-Induced Paw Inflammation | Edema (Swelling) | Inhibition of edema formation | google.com |

Beyond its anti-inflammatory and analgesic effects, broader preclinical pharmacological studies in animal models have validated other systemic activities of 2-Methoxyadenosine. Early investigations in rats revealed a wider profile of effects, including muscle relaxant, hypothermic (temperature-lowering), and hypotensive (blood pressure-lowering) activities. google.com

These validated in vivo effects are consistent with its mechanism as an adenosine receptor antagonist. google.comcaymanchem.com For example, modulation of adenosine receptors in the central nervous system and the periphery is known to influence blood pressure, body temperature, and muscle tone. The hypotensive effect, in particular, aligns with the known role of purinergic signaling in cardiovascular regulation. google.comrsc.org Research into adenosine A₂ₐ receptors has also shown their involvement in mediating the dilatation of arterial beds in rats, a process relevant to blood pressure control. ref.ac.ukref.ac.uk

Comparative Mechanistic Analysis with Other Nucleoside Antimetabolites and Analogs

2-Methoxyadenosine (Spongosine) is classified as a purine nucleoside analog, a group of compounds that mimic naturally occurring purine nucleosides and interfere with cellular processes. medchemexpress.commedchemexpress.eumedchemexpress.com Their anticancer mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.eumedchemexpress.commedchemexpress.eu A comparative analysis of 2-Methoxyadenosine with other well-characterized purine nucleoside analogs, such as Cladribine and Fludarabine, reveals both shared pathways and distinct mechanistic features.

These analogs typically require intracellular phosphorylation to their active triphosphate forms to exert their cytotoxic effects. Once activated, they can inhibit key enzymes involved in DNA synthesis and repair, or be incorporated into DNA and RNA, leading to chain termination and cell death. medchemexpress.eu

Mechanistic Profile of 2-Methoxyadenosine

2-Methoxyadenosine's primary anticancer activity is attributed to its role as a nucleoside antimetabolite. medchemexpress.eu Its proposed mechanisms include:

Inhibition of DNA Synthesis: Like other compounds in its class, 2-Methoxyadenosine is believed to interfere with the production of new DNA, a critical process for proliferating cancer cells. medchemexpress.eumedchemexpress.com

Induction of Apoptosis: The compound triggers programmed cell death, a common endpoint for many chemotherapeutic agents. medchemexpress.eumedchemexpress.com

Comparative Analysis with Cladribine and Fludarabine

Cladribine (2-chloro-2'-deoxyadenosine) and Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine) are established purine analogs used in cancer therapy, particularly for hematological malignancies. nih.govnih.govgoogle.com Their mechanisms are well-documented and provide a strong basis for comparison.

Cladribine: This second-generation analog of 2'-deoxyadenosine (B1664071) is highly effective in both dividing and resting cells. nih.gov After phosphorylation to its active triphosphate form (Cd-ATP), it inhibits critical enzymes like ribonucleotide reductase and DNA polymerase. Its incorporation into DNA leads to strand breaks and activation of apoptosis. ibch.ru

Fludarabine: Fludarabine is also converted to its active triphosphate (F-ara-ATP). It primarily inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerases. It also incorporates into both DNA and RNA, disrupting their function and inducing apoptosis. nih.govibch.ru

The following table provides a comparative overview of the mechanistic properties of 2-Methoxyadenosine, Cladribine, and Fludarabine.

| Feature | 2-Methoxyadenosine | Cladribine | Fludarabine |

| Primary Classification | Purine Nucleoside Analog medchemexpress.commedchemexpress.eu | Purine Nucleoside Analog nih.govgoogle.com | Purine Nucleoside Analog nih.govgoogle.com |

| Primary Anticancer Action | Inhibition of DNA synthesis, induction of apoptosis medchemexpress.eumedchemexpress.com | Inhibition of DNA synthesis and repair, induction of apoptosis ibch.ru | Inhibition of DNA synthesis, induction of apoptosis nih.govibch.ru |

| Key Enzyme Inhibition | Not explicitly detailed in sources | Ribonucleotide Reductase, DNA Polymerase ibch.ru | Ribonucleotide Reductase, DNA Polymerase ibch.ru |

| Incorporation into Nucleic Acids | Not explicitly detailed in sources | DNA ibch.ru | DNA and RNA nih.gov |

| Additional Mechanisms | Weak, non-selective adenosine receptor agonist epo.org | DNA strand breaks ibch.ru | RNA disruption nih.gov |

| Cell Cycle Specificity | Assumed to target proliferating cells | Active in both dividing and resting cells nih.gov | Primarily targets S-phase cells |

Research Findings

Preclinical studies highlight the synergistic potential of combining nucleoside analogs. For instance, combinations of Cladribine or Clofarabine (a related analog) with Fludarabine and Busulfan have shown synergistic cytotoxicity in acute myeloid leukemia (AML) cell lines. nih.gov This synergy is often attributed to overlapping activities in triggering DNA damage, inhibiting DNA repair, and inducing apoptosis. nih.gov While 2-Methoxyadenosine has been investigated for its own properties, its potential for such synergistic combinations based on its antimetabolite action remains an area for further research. Its additional identity as an adenosine receptor agonist distinguishes it from purely cytotoxic analogs like Cladribine and Fludarabine, suggesting a potentially different and more complex biological impact. epo.org

Analytical Techniques for 2 Methoxyadenosine Research

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are fundamental for determining the precise molecular structure of 2-Methoxyadenosine and identifying its various forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural assignment of 2-Methoxyadenosine, providing detailed information about the arrangement of atoms within the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed. NMR spectra reveal characteristic chemical shifts and coupling constants that allow for the identification of different protons and carbons in the purine (B94841) base, the ribose sugar, and the methoxy (B1213986) group mdpi.comosti.gov.

Studies on related methoxyadenosine derivatives, such as N⁶-methoxyadenosine, have demonstrated the utility of NMR in observing tautomeric equilibria, specifically the amino-imino tautomerism. These studies show distinct sets of signals for each tautomeric form, indicating a high energy barrier between them that allows for their direct observation osti.govias.ac.in. For instance, the N⁶CH proton signal can be significantly shifted downfield, and heavy atoms of the purine heterocycle (like N7, C4, C8, C5, C2) exhibit characteristic shifts, aiding in the elucidation of the tautomeric state and intramolecular interactions, such as hydrogen bonding mdpi.com. Two-dimensional (2D) NMR techniques, including COSY and ¹⁵N-HMBC, are invaluable for confirming structural assignments and investigating hydrogen bonding patterns within the molecule mdpi.com. While NMR is highly sensitive to tautomerization, observing rapidly interconverting tautomers in aqueous solutions at room temperature can be challenging due to exchange rates faster than the NMR timescale nih.gov.

Table 1: Illustrative NMR Spectroscopic Data for a Modified Adenosine (B11128) (Conceptual)

| NMR Parameter | Description | Typical Observation for Modified Adenosines |

| ¹H Chemical Shifts (δ, ppm) | Position of proton signals | Distinct signals for aromatic protons (H-2, H-8), ribose protons (H-1', H-2', H-3', H-4', H-5'), and methoxy protons. Multiple sets of signals may indicate tautomers. |

| ¹³C Chemical Shifts (δ, ppm) | Position of carbon signals | Signals for purine carbons (C-2, C-4, C-5, C-6, C-8), ribose carbons (C-1' to C-5'), and methoxy carbon. |

| Coupling Constants (J, Hz) | Spin-spin coupling between nuclei | Provides information on connectivity and dihedral angles, particularly in the ribose moiety. |

| 2D NMR (COSY, HMBC) | Correlations between protons and carbons | Confirms atom connectivity and long-range correlations for structural elucidation and tautomer differentiation. |

Mass Spectrometry (MS) is employed to determine the molecular weight of 2-Methoxyadenosine and to analyze its characteristic fragmentation patterns, which provide crucial information about its structural integrity. Electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS) is commonly used to obtain the precise molecular mass, typically observed as a protonated molecular ion [M+H]⁺ clockss.orgclockss.orgnih.gov.

Upon ionization, the molecular ion (M⁺) can undergo fragmentation, yielding a series of daughter ions that correspond to specific structural cleavages iitd.ac.ingbiosciences.com. For nucleosides like 2-Methoxyadenosine, a common fragmentation pathway involves the cleavage of the glycosidic bond, leading to the loss of the ribose sugar moiety. This typically results in a neutral loss of 132 atomic mass units (amu) (for ribose), providing a characteristic fragment ion corresponding to the modified purine base researchgate.net. The analysis of these fragmentation patterns helps in confirming the identity and purity of the compound oup.com.

Table 2: Illustrative Mass Spectrometry Data for 2-Methoxyadenosine (Conceptual)

| MS Parameter | Description | Typical Observation |

| Molecular Ion (M+H)⁺ | Protonated molecular weight | m/z 298.1 (for C₁₁H₁₅N₅O₅) |

| Characteristic Fragments | Ions resulting from bond cleavages | m/z 166.0 (loss of ribose, corresponding to 2-methoxyadenine base) |

| High Resolution MS (HRMS) | Precise mass measurement | Confirms elemental composition with high accuracy. |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are valuable tools for investigating the tautomeric forms of 2-Methoxyadenosine and related compounds. These techniques are particularly useful for detecting and characterizing the dynamic equilibrium between different tautomeric species.

For N⁶-methoxyadenosine, which serves as an analogous compound, UV and IR spectroscopy have been successfully applied to study its amino-imino tautomeric equilibrium in various solvents ias.ac.inbibliotekanauki.pl. Both UV and IR spectra exhibit distinct sets of absorption bands that correspond to the respective tautomers in dynamic equilibrium bibliotekanauki.pl. The position and intensity of these bands are sensitive to solvent polarity and hydrogen bond donor-acceptor properties. For instance, in non-polar solvents, the amino form may predominate, while in polar aqueous media, the equilibrium can shift significantly towards the imino form osti.govias.ac.inbibliotekanauki.pl.

IR spectroscopy, in particular, can provide detailed insights into specific functional groups and their vibrational modes, which are sensitive to tautomeric changes. The presence of specific absorption bands (e.g., C=O, N-H stretches) can unequivocally testify to the presence of different tautomeric forms bibliotekanauki.pl. Furthermore, advanced techniques like two-dimensional infrared (2D IR) spectroscopy can distinguish and identify vibrational modes, especially N-H modes, which are critical for tautomer studies. 2D IR can even resolve rapidly interconverting tautomers that might not be discernible by traditional NMR in aqueous solutions nih.govnih.gov.

Table 3: Illustrative UV-Vis and IR Spectroscopic Data for Modified Adenosines (Conceptual)

| Spectroscopy Type | Parameter | Typical Observation for Tautomers |

| UV-Vis | Absorption Maxima (λmax, nm) | Different λmax values for amino and imino tautomers; shifts with solvent polarity. |

| IR | Characteristic Absorption Bands (cm⁻¹) | Distinct bands for N-H stretching, C=O stretching (if applicable), and other functional groups indicative of specific tautomeric forms. |

Chromatographic Separation and Quantification in Biological Matrices

Chromatographic techniques are essential for the separation, purification, and quantification of 2-Methoxyadenosine, especially when dealing with complex biological samples.

High-Performance Liquid Chromatography (HPLC) is widely utilized for the purification and quantification of 2-Methoxyadenosine and its related nucleosides. Reversed-phase HPLC, often employing C18 columns, is a common choice due to its effectiveness in separating polar compounds like nucleosides mdpi.comnih.govoup.comzju.edu.cn.

HPLC methods typically involve gradient elution with mobile phases consisting of aqueous buffers (e.g., phosphoric acid in water) and organic solvents (e.g., methanol (B129727) or acetonitrile) mdpi.comnih.govzju.edu.cn. Detection is commonly performed using UV detectors, often at wavelengths around 254 nm or 257 nm, which are characteristic absorption maxima for purine nucleosides mdpi.comnih.govzju.edu.cn. HPLC is crucial for assessing the purity of synthesized 2-Methoxyadenosine and for monitoring the progress of chemical reactions mdpi.comoup.com. For similar nucleosides, HPLC methods have demonstrated high recovery rates (e.g., 91.6–98.3%) and low limits of detection (LOD) and quantification (LOQ), ensuring reliable analysis zju.edu.cn.

Table 4: Illustrative HPLC Parameters and Performance (Conceptual)

| Parameter | Description | Typical Values/Observations |

| Column Type | Stationary phase | Reversed-phase C18 (e.g., Nova Pak C18) |

| Mobile Phase | Solvent system | Gradient elution: e.g., 0.1% TFA in H₂O vs. 70% CH₃CN/H₂O/0.1% TFA mdpi.com; 0.4% phosphoric acid vs. methanol zju.edu.cn. |

| Flow Rate | Speed of mobile phase | 0.9–1.0 mL/min mdpi.comzju.edu.cn |

| Detection Wavelength | UV detection wavelength | 254 nm or 257 nm mdpi.comzju.edu.cn |

| Recovery | Efficiency of extraction/quantification | 91.6–98.3% (for similar nucleosides) zju.edu.cn |

| Limit of Detection (LOD) | Lowest detectable concentration | 0.017 µg/mL (for adenosine) zju.edu.cn |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration | 0.048 µg/mL (for adenosine) zju.edu.cn |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered a gold-standard technique for the sensitive and specific detection and quantification of compounds like 2-Methoxyadenosine in complex biological matrices, such as serum or plasma researchgate.netselectscience.netmdpi.comnih.govresearchgate.net. This hyphenated technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

LC-MS/MS offers significant advantages, including the ability to simultaneously detect and quantify target analytes and their metabolites, even at low concentrations researchgate.netselectscience.netmdpi.com. The high selectivity of MS/MS, often utilizing multiple reaction monitoring (MRM) mode, allows for the precise quantification of the analyte by monitoring specific precursor-to-product ion transitions, minimizing interference from the complex biological matrix nih.govresearchgate.net. This makes it particularly valuable for pharmacokinetic and pharmacodynamic studies selectscience.net. While highly effective, challenges in analyzing biological matrices include potential interference from endogenous peptides and the need for robust sample preparation methods selectscience.net.

Table 5: Key Advantages of LC-MS/MS for 2-Methoxyadenosine in Biological Matrices

| Advantage | Description |

| High Sensitivity | Capable of detecting 2-Methoxyadenosine at very low concentrations in complex samples. |

| High Specificity | Distinguishes 2-Methoxyadenosine from structurally similar compounds and matrix interferences. |

| Precision | Provides accurate and reproducible quantification results. |

| Simultaneous Detection | Can quantify 2-Methoxyadenosine and its potential metabolites in a single run. |

| Applicability to Complex Matrices | Suitable for analysis in biological fluids like plasma and urine. |

Future Directions and Emerging Research Avenues for 2 Methoxyadenosine

Exploration of Novel Biological Targets and Off-Target Effects

Future research on 2-methoxyadenosine will likely involve a comprehensive exploration of novel biological targets beyond its currently understood interactions. The complexity of nucleoside analogs, such as 2′-deoxy cyclic adenosine (B11128) 5′-diphosphate ribose (cADPR) derivatives, which exhibit both agonistic and antagonistic activities depending on structural modifications and biological systems, underscores the potential for discovering new modes of action for 2-methoxyadenosine. Current time information in West Northamptonshire, GB. Understanding the importance of specific functional groups, like the 2′-hydroxyl group in cADPR analogs for their antagonistic activities, provides a framework for investigating how the 2-methoxy group of 2-methoxyadenosine influences its binding affinity and selectivity towards various biomolecules. Current time information in West Northamptonshire, GB.

Furthermore, a critical direction involves the meticulous identification and characterization of potential off-target effects. While the concept of off-target effects is broadly considered in drug development, particularly in the context of antibody-drug conjugates designed to minimize such interactions, fishersci.ca for small molecules like 2-methoxyadenosine, this involves detailed target deconvolution strategies. The challenge lies in translating a compound-induced phenotype into a precisely defined cellular target and mechanism of action, necessitating integrated approaches rooted in organic chemistry, proteomics, and genetics. uni.lu The broader understanding of how nucleoside analogs, such as adenosine, interact with multiple proteins, highlights the complexity and necessity of thorough target profiling to fully elucidate the biological landscape of 2-methoxyadenosine. nih.gov

Advancements in Stereoselective and Scalable Synthetic Approaches

Advancements in the stereoselective and scalable synthesis of 2-methoxyadenosine are crucial for its continued research and potential development. Historically, nucleoside analogs have been produced through total chemical synthesis or chemoenzymatic methods, each presenting distinct advantages and limitations. Current time information in West Northamptonshire, GB. The paradigm for sourcing complex marine-derived compounds, including 2-methoxyadenosine, has shifted from direct collection to more sustainable and efficient semi-synthetic or total synthetic routes. mdpi.com Modern synthetic chemistry has demonstrated the capability to construct highly complex molecules with precise stereochemical control, mirroring or improving upon natural product structures. fishersci.ca

Future efforts will focus on developing more efficient and environmentally benign synthetic routes that ensure high stereoselectivity, which is paramount for biological activity and specificity. This includes exploring novel catalytic methods and optimizing existing protocols to enable large-scale production. The potential for expressing biosynthetic gene clusters in microbial hosts represents a promising alternative for the sustainable and scalable production of marine natural products, offering a future direction for 2-methoxyadenosine. fishersci.ca Such advancements will facilitate comprehensive biological evaluations and potentially lead to the development of 2-methoxyadenosine or its derivatives as therapeutic agents.

Integration with Genomic and Proteomic Research for Biosynthetic Discovery

The integration of genomic and proteomic research is a pivotal future direction for understanding the biosynthesis of 2-methoxyadenosine and discovering novel related compounds. Genomic and proteomic approaches, coupled with advanced bioinformatics tools, are revolutionizing the analysis of biological systems and significantly enhancing the discovery of new bioactive marine natural products (MNPs). fishersci.ca Genome mining, which involves computational methods for the automatic detection and annotation of biosynthetic gene clusters (BGCs) from genomic data, allows for the prediction of natural product structures based on genetic information even before their isolation. fishersci.ca This approach is particularly valuable for marine organisms, where direct isolation can be challenging due to limited biomass or complex cultivation requirements. mdpi.comfishersci.ca

For 2-methoxyadenosine, this integration could involve identifying the specific BGCs responsible for its biosynthesis in Cryptotethya crypta or other marine microorganisms. mdpi.com Proteomic studies can complement these efforts by identifying the enzymes encoded within these BGCs and elucidating their roles in the biosynthetic pathway. The ability to integrate proteomic, transcriptomic, and genetic variant data is improving the understanding of genotype-phenotype associations and holds promise for chemoproteomics, which measures the reactivity of amino acid side chains and their 'druggability'. uni.lu Furthermore, machine learning algorithms are being developed to predict the biological activity of natural products directly from BGC sequences, offering a powerful tool for identifying potential drug candidates. fishersci.ca This multi-omic approach will not only unravel the complete biosynthetic pathway of 2-methoxyadenosine but also guide the rational design and synthesis of novel analogs with enhanced biological properties.

Development as Chemical Biology Probes and Tools for Mechanistic Studies

The development of 2-methoxyadenosine as a chemical biology probe and tool for mechanistic studies represents a significant future research avenue. Small molecules play a central role in chemical biology by serving as probes to perturb and elucidate complex biological processes. uni.lu The challenge in this field often lies in moving from a phenotypic hit to a well-defined cellular target and mechanism of action. uni.lu 2-Methoxyadenosine, as a naturally occurring nucleoside analog, possesses inherent structural features that can be leveraged for such purposes.

Future research can focus on chemically modifying 2-methoxyadenosine to incorporate functional handles, such as photoaffinity tags or clickable groups, without significantly altering its biological activity. These modified probes can then be used in target identification and validation studies, including quantitative chemoproteomics, to pinpoint its direct protein interactors in diverse cellular contexts. uni.lufishersci.ca The use of small molecule modulators and probes has been instrumental in understanding the function of ion channels and other complex biological systems. researchgate.net By developing 2-methoxyadenosine into such tools, researchers can gain unprecedented mechanistic insights into its cellular effects, including its impact on nucleic acid metabolism, signaling pathways, or other unexplored biological processes. This will contribute to a deeper understanding of its biological properties and its potential as a lead compound.

Unexplored Mechanistic Insights in Diverse Biological Systems

Despite its historical significance, there remain numerous unexplored mechanistic insights of 2-methoxyadenosine in diverse biological systems. The initial discovery of 2-methoxyadenosine as a marine nucleoside led to the development of important antiviral and antitumor agents, highlighting the potential for marine natural products to possess novel mechanisms of action. fishersci.cawikipedia.org Future research should aim to investigate its effects in a broader range of cellular and organismal models, moving beyond the contexts in which related nucleosides have been traditionally studied.

This could involve examining its impact on emerging disease areas, such as neurodegenerative disorders, metabolic diseases, or infectious diseases beyond those typically targeted by nucleoside analogs. Investigating its interactions with non-canonical nucleic acid structures, RNA modifications, or epigenetic machinery could reveal entirely new biological roles. Furthermore, exploring its activity in diverse microbial systems, including those from which it originates, might shed light on its ecological role and potential for bioproduction. The inherent structural diversity and unique bioactivities of marine natural products suggest that 2-methoxyadenosine may possess undiscovered mechanisms that could be harnessed for therapeutic benefit.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 2-Methoxyadenosine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or enzymatic methylation of adenosine. For example, methylating agents like methyl iodide in anhydrous DMF under inert atmospheres are used, with reaction efficiency dependent on temperature (40–60°C) and catalyst choice (e.g., NaH). Post-synthesis purification via column chromatography (silica gel, methanol/chloroform gradients) is critical to isolate the product. Reaction optimization may require adjusting solvent polarity, monitoring pH, and using TLC for progress tracking .

Q. How should 2-Methoxyadenosine be stored to ensure stability in laboratory settings?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the methoxy group. Stability tests via HPLC or NMR should be conducted periodically. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these degrade the compound .

Advanced Research Questions

Q. What analytical challenges arise in characterizing 2-Methoxyadenosine, and how can they be resolved?

- Methodological Answer : Key challenges include distinguishing the methoxy group from other substituents in NMR spectra (e.g., overlapping signals in H-NMR). High-resolution mass spectrometry (HRMS) or 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities. For quantification, reverse-phase HPLC with UV detection (λ = 260 nm) is recommended, using adenosine analogs as internal standards .